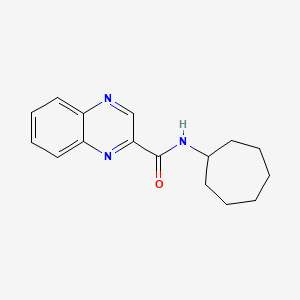

N-cycloheptylquinoxaline-2-carboxamide

Description

Properties

Molecular Formula |

C16H19N3O |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-cycloheptylquinoxaline-2-carboxamide |

InChI |

InChI=1S/C16H19N3O/c20-16(18-12-7-3-1-2-4-8-12)15-11-17-13-9-5-6-10-14(13)19-15/h5-6,9-12H,1-4,7-8H2,(H,18,20) |

InChI Key |

CPRZOAOYTAIYQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The substituent on the amide nitrogen and the position of the carboxamide group on the quinoxaline core significantly influence physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Substituent Effects : The cycloheptyl group in the target compound likely increases steric bulk and lipophilicity compared to smaller substituents (e.g., thiophene-methyl or carboxymethyl). This could enhance membrane permeability but reduce solubility .

- Synthetic Yields: Analogous carboxamide syntheses using PyBOP/N-ethyl diisopropylamine in DMF achieved moderate-to-high yields (41.4%–76.7%) , suggesting similar coupling efficiency for this compound.

- Reactivity: Quinoxaline-2-carboxaldehyde’s aldehyde group (C9H6N2O) enables nucleophilic additions, whereas carboxamides are more stable and suited for target-specific interactions .

Preparation Methods

Formation of Quinoxaline-2-Carbonyl Chloride

Quinoxaline-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous toluene under reflux (100–110°C, 4–6 hours) to yield the acid chloride. The reaction is typically monitored via TLC or IR spectroscopy for the disappearance of the carboxylic acid peak (~1700 cm⁻¹). Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.

Amidation with Cycloheptylamine

The acid chloride is dissolved in dry acetone or dichloromethane and slowly added to a solution of cycloheptylamine and potassium carbonate (1.5 equiv) at 0–5°C. The mixture is stirred overnight, followed by filtration to remove inorganic salts. The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate), yielding N-cycloheptylquinoxaline-2-carboxamide in 65–78% purity.

Optimization Notes :

-

Solvent Choice : Toluene or xylene improves reaction efficiency by azeotropic removal of HCl.

-

Temperature Control : Maintaining sub-10°C during amidation minimizes side reactions (e.g., over-alkylation).

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents, such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), enable direct amide bond formation without isolating the acid chloride.

Procedure

Quinoxaline-2-carboxylic acid (1 equiv), cycloheptylamine (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) are combined in dry DMF or dichloromethane. The reaction is stirred at room temperature for 12–24 hours, followed by aqueous workup (1M HCl, saturated NaHCO₃). The organic layer is dried (MgSO₄) and concentrated, yielding the product in 70–85% yield.

Advantages :

Limitations :

One-Pot Friedländer Reaction Variations

A modified Friedländer reaction enables the simultaneous construction of the quinoxaline core and carboxamide side chain.

Reaction Protocol

2-Aminobenzaldehyde derivatives are condensed with cyanoacetamide analogs in the presence of NaOH (10 mol%) in ethanol at 70°C. Cycloheptylamine is introduced in situ, facilitating cyclization and amidation in one pot. The product precipitates upon cooling and is filtered, achieving yields of 60–72%.

Key Observations :

-

Substituent Effects : Electron-withdrawing groups on the benzaldehyde enhance reaction rates.

-

Scale-Up Challenges : Poor solubility of intermediates necessitates solvent optimization (e.g., DMSO/ethanol mixtures).

Alternative Routes: Nitrile Hydrolysis

While less common, quinoxaline-2-carbonitrile derivatives can undergo partial hydrolysis to carboxamides under controlled conditions.

Methodology

Quinoxaline-2-carbonitrile is treated with concentrated H₂SO₄ (80%) at 50°C for 6 hours, followed by neutralization with NH₄OH. Cycloheptylamine is then added to the intermediate ammonium salt, yielding the carboxamide in 55–60% yield.

Drawbacks :

Comparative Analysis of Methods

Purification and Characterization

-

Recrystallization : Ethanol/water (3:1) is optimal for removing unreacted amine and inorganic salts.

-

Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) achieves >99% purity.

-

Spectroscopic Validation :

Industrial-Scale Considerations

Patents highlight the use of continuous flow reactors for the acid chloride method, reducing reaction times by 40% and improving safety profiles. Solvent recovery systems (e.g., toluene distillation) enhance cost efficiency .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for N-cycloheptylquinoxaline-2-carboxamide?

- Methodological Answer : Synthesis protocols should prioritize optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For quinoxaline derivatives, coupling cycloheptylamine with activated quinoxaline-2-carboxylic acid derivatives (e.g., acid chlorides) under inert atmospheres is common. Purification via column chromatography or recrystallization is critical to isolate the carboxamide . Reaction efficiency can be enhanced using continuous flow reactors to minimize by-products .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer : Based on structural analogs like quinoxaline-2-carboxaldehyde, the compound likely requires handling in a fume hood with PPE (gloves, lab coats, and goggles) due to potential skin/eye irritation . Storage should avoid moisture and light, with desiccants in sealed containers at 2–8°C. Dust formation must be minimized through controlled weighing procedures .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : Use - and -NMR to confirm the cycloheptyl and quinoxaline moieties. MS (ESI-TOF) can verify molecular weight .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or UPLC-MS ensures >95% purity. Monitor for common by-products like unreacted carboxylic acid intermediates .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Pre-screen solvents (DMSO, ethanol, or PEG-400) using nephelometry to identify optimal stock solutions. For aqueous buffers, employ co-solvents (e.g., 0.1% Tween-80) or cyclodextrin-based solubilization .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) to assess binding affinity. Validate predictions with molecular dynamics simulations (GROMACS) to analyze ligand-protein stability over 100 ns trajectories . Pair with free-energy perturbation (FEP) calculations to refine binding energy estimates .

Q. What strategies resolve contradictions between in vitro bioactivity and physicochemical properties?

- Methodological Answer : If high bioactivity conflicts with poor solubility, synthesize analogs with hydrophilic substituents (e.g., hydroxyl groups) on the cycloheptyl ring. Use SPR (surface plasmon resonance) to verify target engagement and rule off-target effects . Validate via isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How can researchers identify metabolic pathways and degradation products of this compound?

- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Use isotopic labeling (-cycloheptyl) to track metabolic transformations. Compare fragmentation patterns with databases (e.g., HMDB) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Variable Groups : Modify the cycloheptyl ring (e.g., substituents, ring size) and quinoxaline core (e.g., electron-withdrawing groups).

- Assay Cascade : Prioritize high-throughput screening (HTS) for cytotoxicity (MTT assay) followed by target-specific assays (e.g., enzyme inhibition). Use PCA (principal component analysis) to correlate structural features with activity .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Conduct systematic reviews with strict inclusion criteria (e.g., purity ≥95%, consistent assay protocols). Replicate conflicting experiments under controlled conditions (e.g., identical cell lines, passage numbers). Apply meta-analysis tools (RevMan) to quantify heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.